molecular formula C9H7N3O2 B1345696 (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone CAS No. 38924-53-7

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

Cat. No.: B1345696
CAS No.: 38924-53-7
M. Wt: 189.17 g/mol
InChI Key: FSUWRFXTSWSYPV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is systematically named according to IUPAC rules as This compound , reflecting its fused heterocyclic and aromatic substituents. The numbering of the 1,2,5-oxadiazol (furazan) ring begins at the oxygen atom, with the amino group (-NH₂) at position 4 and the methanone (benzoyl) group at position 3.

Synonyms for this compound include:

  • 4-Benzoyl-3-furazanamine
  • 3-Amino-4-benzoylfurazan
  • (4-Amino-furazan-3-yl)-phenyl-methanone
  • 4-Benzoyl-1,2,5-oxadiazol-3-amine

These aliases are cataloged in major chemical databases such as PubChem, ChemSpider, and the ECHA Substance Infocard.

Molecular Formula and Structural Representation

The molecular formula of This compound is C₉H₇N₃O₂ , with a molecular weight of 189.17 g/mol . The structure consists of a 1,2,5-oxadiazole ring substituted with an amino group at position 4 and a benzoyl group (phenyl methanone) at position 3 (Figure 1).

Key Structural Features:

  • 1,2,5-Oxadiazole Core : A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.
  • Amino Substituent : -NH₂ group at position 4 of the oxadiazole ring.
  • Benzoyl Group : A phenyl group (-C₆H₅) attached to a carbonyl (-C=O) at position 3.
Table 1: Structural Descriptors
Property Value Source
SMILES Nc1nonc1C(=O)c1ccccc1
InChI InChI=1S/C9H7N3O2/c10-9-7(12-14-11-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,11,12)
InChIKey BYIJYBRHUZZBLR-UHFFFAOYSA-N

Properties

IUPAC Name

(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUWRFXTSWSYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192212
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38924-53-7
Record name 4-Benzoyl-3-furazanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzoyl-3-furazanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity References
(4-Amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone Phenyl, 4-amino-oxadiazole 189.17 AHCY inhibitor (PDB 1VK)
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone Triazole, methyl, acetyl substituents ~252.22 (estimated) Unspecified; triazole may enhance metabolic stability
(4-Amino-1,2,5-oxadiazol-3-yl)[(3R)-3-{4-[(3-methoxyphenyl)amino]-6-methylpyridin-2-yl}pyrrolidin-1-yl]methanone Pyrrolidine, pyridine, methoxyphenyl ~481.53 (estimated) Potent AHCY inhibitor (PDB 5W49)
(4-Amino-1,2,5-oxadiazol-3-yl)(4-methylpiperazin-1-yl)methanone 4-Methylpiperazine substituent 196.21 Improved solubility; discontinued commercial availability
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Ethyl, hydroxymethyl 128.13 Reduced bioactivity due to lack of amino group

Key Findings and Trends

Role of the Amino Group

The 4-amino substituent on the oxadiazole ring is critical for hydrogen bonding in enzyme interactions. For example, in PDB 1VK, this group likely stabilizes binding to the target protein . Its absence, as in the ethyl-substituted analogue (), diminishes biological relevance .

Substituent Effects on Bioactivity
  • Aromatic vs.
  • Complex Heterocycles : The triazole-containing derivative () adds rigidity and metabolic stability, though its activity remains uncharacterized . The pyrrolidine-pyridine analogue () demonstrates enhanced inhibitory potency against AHCY, attributed to extended π-stacking and hydrogen-bonding networks .
Physicochemical Properties
  • Solubility : Piperazine and pyridine substituents increase polarity, enhancing aqueous solubility compared to the hydrophobic phenyl group .
  • Molecular Weight and Drug-Likeness : Larger analogues (e.g., , MW ~481.53) may face challenges in bioavailability, whereas the parent compound (MW 189.17) adheres more closely to Lipinski’s rules .

Biological Activity

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a compound featuring an oxadiazole ring, has garnered attention for its diverse biological activities. This article delves into the biological efficacy of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

The synthesis of this compound typically involves reacting 4-amino-1,2,5-oxadiazole with benzoyl chloride in an organic solvent like dichloromethane. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:

  • Inhibition Rates : A study reported that certain oxadiazole derivatives exhibited high potency against various cancer cell lines. For example, one derivative achieved over 90% inhibition in T-47 D breast cancer cells and around 81% in SR leukemia cells .
Cell Line% Inhibition
T-47 D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

The mechanism of action involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylase. These enzymes are critical for DNA synthesis and gene expression regulation. Additionally, compounds have shown to induce apoptosis in cancer cells, further validating their potential as therapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial and fungal strains, making it a candidate for further exploration in infectious disease management .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound. The results indicated that specific modifications in the chemical structure significantly enhanced biological activity against multiple cancer cell lines.

Example Findings :

  • Compound Variability : Different substitutions on the oxadiazole ring led to varying degrees of cytotoxicity.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.275 µM against certain cancer types, indicating potent activity compared to standard chemotherapeutics like erlotinib .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other oxadiazole derivatives:

Compound TypeActivity TypeNotable Findings
1,3,4-OxadiazolesAnticancerBroad-spectrum efficacy against tumors
1,2,4-OxadiazolesAntimicrobialEffective against several pathogens
Substituted OxadiazolesEnzyme InhibitionTargeting HDAC and other enzymes

Q & A

Q. What are the recommended synthetic routes for (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, and how can purity be verified?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving phenylglyoxal derivatives and 3-amino-1,2,5-oxadiazole precursors. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or acetonitrile) under nitrogen protection to prevent oxidation . Purification often employs column chromatography with silica gel or recrystallization. Purity verification requires a combination of techniques:

  • 1H/13C-NMR : Confirm structural integrity by analyzing aromatic proton environments (δ 7.2–8.3 ppm for phenyl groups) and oxadiazole carbon signals (δ 155–160 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • XRD : Resolve crystal packing and bond lengths (e.g., C–N bond distances in oxadiazole rings: ~1.32 Å) to confirm stereoelectronic properties .

Q. How can molecular docking be applied to study this compound's pharmacological potential?

Molecular docking evaluates binding affinity to target proteins (e.g., viral proteases or kinases). For example:

  • Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
  • Parameters : Analyze binding energy (ΔG ≤ −7 kcal/mol indicates strong binding), hydrogen bonds (e.g., with catalytic residues), and hydrophobic interactions .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) and perform MD simulations to assess stability .

Advanced Research Questions

Q. What computational methods are suitable for studying the thermal decomposition kinetics of this compound?

Density Functional Theory (DFT) combined with variational transition state theory (VTST) is ideal for modeling decomposition pathways. Key steps include:

  • Mechanistic Exploration : Identify initial cleavage sites (e.g., oxadiazole ring opening) using B3LYP/6-311++G(d,p) .
  • Activation Barriers : Calculate energy barriers (Δ‡G) for decomposition steps (e.g., 30–40 kcal/mol for nitro-to-amine conversion in analogs) .
  • Kinetic Parameters : Derive Arrhenius pre-exponential factors (A) and activation energies (Ea) from Eyring plots .

Q. How can structural modifications enhance the compound's stability or bioactivity?

Advanced strategies involve functionalizing the phenyl or oxadiazole moieties:

  • Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the phenyl ring to improve thermal stability (e.g., ANFF-1 analogs ).
  • Heterocyclic Fusion : Attach triazole or pyridine rings to the oxadiazole core via click chemistry, enhancing π-π stacking in protein binding .
  • Prodrug Design : Modify the methanone group to ester or amide derivatives for controlled release in vivo .

Q. What advanced crystallographic techniques resolve charge distribution in this compound?

High-resolution X-ray diffraction (HRXRD) at low temperatures (100 K) minimizes thermal motion artifacts. Use:

  • Multipole Refinement : Model electron density around the oxadiazole ring to assess aromaticity (HOMA indices >0.8 indicate strong conjugation) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···N contacts in crystal packing) .

Q. How should safety protocols be tailored for handling this compound in energetic materials research?

Follow ISO/IEC 17025 guidelines for hazardous materials:

  • Thermal Analysis : Perform DSC/TGA to identify exothermic peaks (Tonset >200°C suggests moderate stability) .
  • Impact Sensitivity Testing : Use a BAM drop hammer; values >10 J indicate low sensitivity .
  • Ventilation : Conduct reactions in fume hoods with blast shields, and store samples in fire-resistant cabinets .

Methodological Considerations

Q. What in vitro assays are appropriate for evaluating kinase inhibition (e.g., Akt pathway modulation)?

Use the following tiered approach:

  • Enzyme Assays : Measure IC50 via fluorescence polarization (FP) using recombinant Akt1 (≤1 µM activity is promising) .
  • Cell-Based Assays : Assess apoptosis in cancer lines (e.g., PC-3 prostate cells) via flow cytometry (Annexin V/PI staining) .
  • Selectivity Screening : Test against PI3K/mTOR family members to minimize off-target effects .

Q. How can NMR spectroscopy distinguish tautomeric forms of the oxadiazole ring?

  • 15N-Labeling : Resolve tautomeric equilibria (e.g., amino vs. imino forms) via 15N-1H HMBC .
  • Variable Temperature (VT) NMR : Monitor chemical shift changes (Δδ >0.5 ppm indicates dynamic tautomerism) .

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